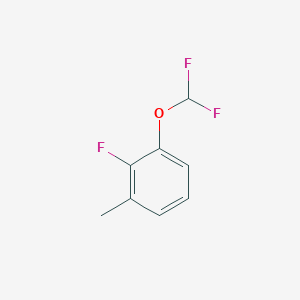

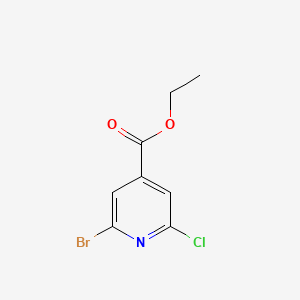

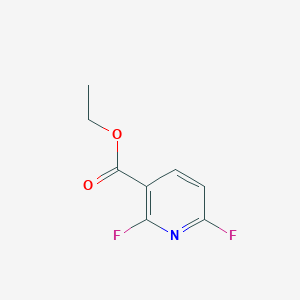

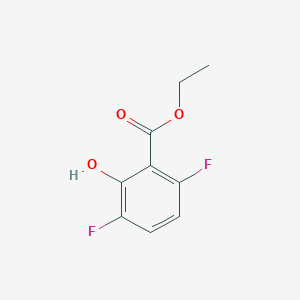

Ethyl 3,6-difluoro-2-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis Methods and Properties

- Synthesis via Esterification : The synthesis of ethyl p-hydroxybenzoate, a related compound, has been achieved by reacting p-hydroxybenzoic acid with ethanol in the presence of a catalyst like FeCl_3·6H_2O. Optimal conditions yield products with high purity and yield above 77.5% (Wang Mingxing, 2000).

- Catalyzed Synthesis Approaches : Studies on catalyzed synthesis of ethyl p-hydroxybenzoate have been conducted using nanosolid superacids like SO_4~(2-)/Fe_2O_3, providing a yield of 93.3% under certain conditions (Zhu Wan-ren, 2008).

Environmental and Analytical Applications

- Photochemical Degradation Studies : Research on the photochemical degradation of parabens, including ethyl p-hydroxybenzoate, has demonstrated efficient degradation using ultraviolet C lamps. This process is relevant for environmental cleanup and water treatment (M. Gmurek et al., 2015).

- Extraction and Determination in Water Samples : A novel microfluidic device-based liquid-phase microextraction (DF-µLPME) method has been developed for the determination of parabens, including ethyl 4-hydroxybenzoate, in water samples. This technique offers high extraction efficiency and low detection limits (María Ramos-Payán et al., 2017).

Biochemical and Health-Related Research

- Anticancer Activity of Derivatives : Novel hydrazide-hydrazone derivatives synthesized from ethyl paraben have shown anticancer activity, particularly against liver cancer cell lines. These derivatives indicate the potential for developing new therapeutic agents (M. Han et al., 2020).

- Identification as Urinary Biomarkers : Ethyl paraben and its metabolites have been identified in human urine samples, suggesting their use as biomarkers for exposure assessment in epidemiological studies (Lei Wang & K. Kannan, 2013).

Material Science and Characterization

- Characterization of Single Crystals : Growth and characterization of ethyl 4-hydroxybenzoate single crystals have been achieved using the modified vertical Bridgman technique. These crystals are important for various optical applications (S. Solanki et al., 2017).

Mecanismo De Acción

The mechanism of action of Ethyl 3,6-difluoro-2-hydroxybenzoate is not explicitly mentioned in the search results. Given its use as an intermediate in the synthesis of biologically active molecules, its mechanism of action would likely depend on the specific molecule it is incorporated into.

Propiedades

IUPAC Name |

ethyl 3,6-difluoro-2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJGBAPDGOHFNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,6-difluoro-2-hydroxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%](/img/structure/B6341153.png)